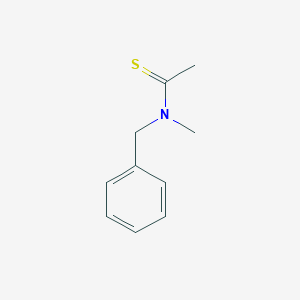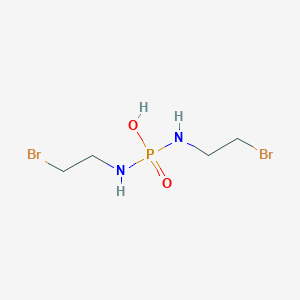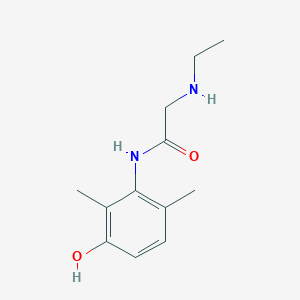
3-Hydroxymonoethylglycinexylidide
説明
3-Hydroxymonoethylglycinexylidide is a metabolite . It belongs to the class of organic compounds known as alpha amino acid amides . The molecular formula is C12H18N2O2 .
Synthesis Analysis
The synthesis of 3-Hydroxymonoethylglycinexylidide involves several reactions. Lidocaine is converted to 3-hydroxylidocaine, which is then converted to 3-Hydroxymonoethylglycinexylidide. Additionally, Lidocaine can be converted to monoethylglycinexylidide, which can also be converted to 3-Hydroxymonoethylglycinexylidide .Molecular Structure Analysis
The molecular structure of 3-Hydroxymonoethylglycinexylidide consists of 12 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI Key is YITCMQBVWIHTTA-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving 3-Hydroxymonoethylglycinexylidide are primarily its formation from Lidocaine and 3-hydroxylidocaine, as well as its conversion to other compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Hydroxymonoethylglycinexylidide include a water solubility of 0.406 mg/mL, a logP of 1.04 (ALOGPS) and 1.63 (Chemaxon), and a logS of -2.7 (ALOGPS). The compound has a pKa (Strongest Acidic) of 10.05 and a pKa (Strongest Basic) of 8.55. It has a physiological charge of 1, with 3 hydrogen acceptor counts and 3 hydrogen donor counts. The polar surface area is 61.36 Å^2 .科学的研究の応用
Phenylglycine-type Amino Acids in Peptide Natural Products
Phenylglycine-type amino acids, including variants like 3-Hydroxymonoethylglycinexylidide, are integral in the biosynthesis of a range of peptide natural products. These compounds have a significant role in the structure and function of glycopeptide antibiotics, as well as various biologically active linear and cyclic peptides. The biosynthesis gene clusters related to such compounds, including chloroeremomycin, balhimycin, and pristinamycin, have spurred intensive investigations, highlighting their importance in medicinal chemistry and pharmaceutical development (Al Toma et al., 2015).
Modification and Cross-linking in Polypeptides
The reactivity of compounds like 3-Hydroxymonoethylglycinexylidide with polypeptides can lead to significant biochemical interactions. For example, oxidized forms of related compounds have been studied for their ability to bind to proteins and form complex molecular structures, which have implications in understanding diseases like cataracts, as well as the broader protein functionality (Aquilina et al., 2000).
Applications in Photoinitiating Systems for 3D Printing
Innovations in 3D printing technology and photocomposite synthesis have utilized compounds like 3-Hydroxyflavone and N-Phenylglycine, closely related to 3-Hydroxymonoethylglycinexylidide. These compounds serve as high-performance photoinitiators, particularly under visible light exposure. This application underscores the versatility of such compounds in industrial and technological contexts (Al Mousawi et al., 2018).
3-Hydroxypropionic Acid in Metabolic Engineering
Related to the structural family of 3-Hydroxymonoethylglycinexylidide, the metabolic engineering of organisms for the production of 3-Hydroxypropionic acid demonstrates the potential of these compounds in biotechnological applications. This includes the production of value-added chemicals from glucose and glycerol, emphasizing the economic and sustainable aspects of such research (Chen et al., 2017).
Safety And Hazards
The safety data sheet for 3-Hydroxymonoethylglycinexylidide advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
特性
IUPAC Name |
2-(ethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-4-13-7-11(16)14-12-8(2)5-6-10(15)9(12)3/h5-6,13,15H,4,7H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITCMQBVWIHTTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)NC1=C(C=CC(=C1C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188178 | |
| Record name | 3-Hydroxy-monoethylglycinexylidide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxymonoethylglycinexylidide | |
CAS RN |
34604-56-3 | |
| Record name | 2-(Ethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34604-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-monoethylglycinexylidide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034604563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-monoethylglycinexylidide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



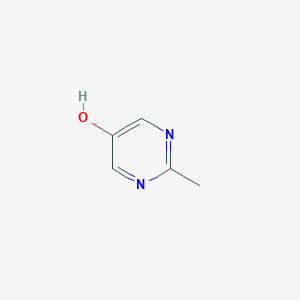
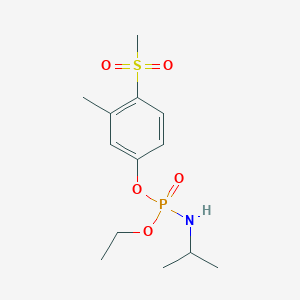
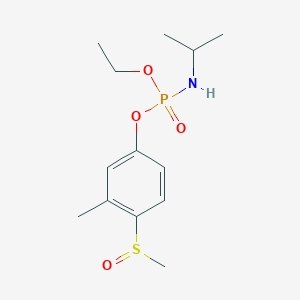
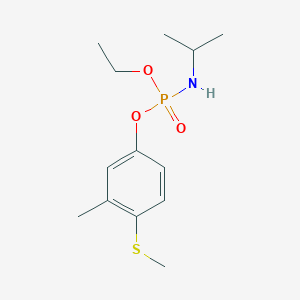
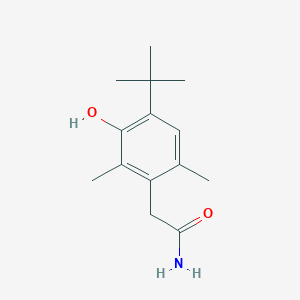

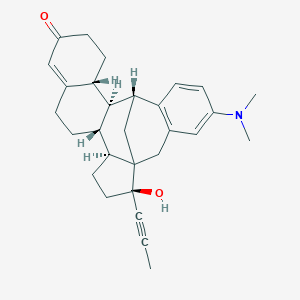
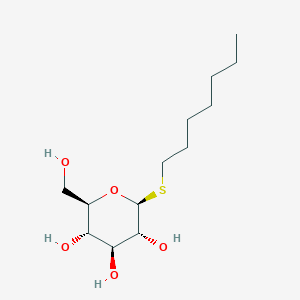
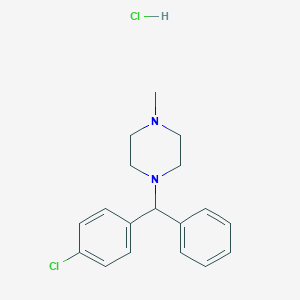
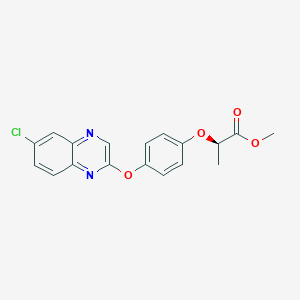
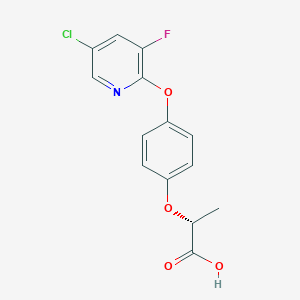
![N-[(Phenylmethoxy)carbonyl]-3-allyl-L-aspartic acid 1-tert-butyl ester](/img/structure/B133171.png)
